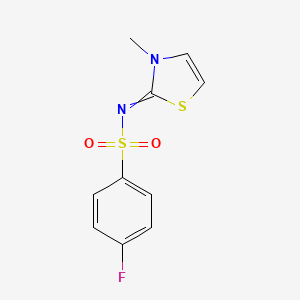
1-Azido-3-fluorobenzene
Overview
Description
1-Azido-3-fluorobenzene is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It has a molecular formula of C6H4FN3 and a molecular weight of 137.11 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an azido group (N3) and a fluorine atom (F) attached to it .Physical And Chemical Properties Analysis
This compound is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has a molecular weight of 137.11 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,2,3-Triazole Derivatives : 1-Azido-3-fluorobenzene is utilized in synthesizing 1,4-disubstituted 1,2,3-triazoles, showing potential as corrosion inhibitors for steels. This synthesis involves click chemistry with uracil or thymine derivatives (Negrón-Silva et al., 2013).
In Organometallic Chemistry : As a solvent, this compound is recognized for its role in organometallic chemistry, particularly for its weak binding to metal centers due to fluorine substituents, making it useful in transition-metal-based catalysis (Pike, Crimmin & Chaplin, 2017).
Magnetic Properties in Coordination Polymers : Its derivatives, like azido-copper coordination polymers, have been studied for their structural and magnetic properties, revealing insights into ferromagnetic coupling and magnetic relaxation phenomena (Liu et al., 2017).
Applications in Biochemistry and Medicine
- Labeling in PET Imaging : this compound derivatives, such as 1-(azidomethyl)-4-[(18)F]-fluorobenzene, are significant in Positron Emission Tomography (PET) imaging for labeling peptides and siRNA, offering a novel approach for the visualization of biological processes in medical diagnostics (Thonon et al., 2009), (Mercier et al., 2011).
Material Science and Engineering
C−H···F Interactions in Crystal Structures : this compound is pivotal in studying C−H···F interactions in crystal structures, contributing to the understanding of weak acceptor capabilities of the C−F group and their role in molecular interactions and crystal engineering (Thalladi et al., 1998).
Multifunctionalization of Alkynes : In the copper-catalyzed azidative multifunctionalization of alkynes, this compound derivatives play a role, demonstrating its application in synthetic chemistry to produce α-azido-α-aryl imine compounds (Zheng et al., 2017).
In Macrocycles and Ligands : Its application in synthesizing novel fluoro cryptands and fluoro crown ethers showcases its significance in the formation of macrocycles that can act as ligands for metal ions, useful in supramolecular chemistry (Plenio & Diodone, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that azides, such as 1-azido-3-fluorobenzene, are generally used in copper (i)-catalyzed azide-alkyne cycloaddition reactions .
Mode of Action
It is known that azides can react with alkynes to form a five-membered heterocyclic compound containing nitrogen, in a process known as a click reaction .
Biochemical Pathways
It is known that fluorinated compounds, such as this compound, can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which have the highest dissociation energy found in organic compounds .
Biochemical Analysis
Biochemical Properties
1-Azido-3-fluorobenzene plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This compound is particularly useful in labeling biomolecules due to its ability to form stable triazole linkages with alkyne-functionalized molecules . The interactions of this compound with enzymes such as fluorinase and defluorinase are of particular interest, as these enzymes catalyze the incorporation and removal of fluorine atoms, respectively .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modifying the activity of specific proteins and enzymes involved in these pathways. For instance, the compound can alter the phosphorylation status of proteins, thereby impacting signal transduction mechanisms . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. The azide group in the compound can form covalent bonds with nucleophilic residues in enzymes, resulting in the modification of their activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the modification . Furthermore, this compound can induce changes in gene expression by binding to DNA or RNA, thereby affecting the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as protein synthesis and metabolic activity . At high doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by enzymes such as fluorinase and defluorinase. These enzymes catalyze the incorporation and removal of fluorine atoms, respectively, affecting the metabolic flux and levels of various metabolites . The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, depending on the nature of these signals . This localization is essential for the compound’s activity and function within the cell, as it determines the specific biomolecules and pathways that this compound can interact with.
properties
IUPAC Name |
1-azido-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLRDDKIIPOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396779 | |
| Record name | 1-azido-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3296-03-5 | |
| Record name | 1-azido-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)







![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

